(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol
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Overview
Description
(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylimidazo[1,2-a]pyridin-7-yl)methanol typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A closely related compound with similar structural properties.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with antimicrobial properties.
Uniqueness
(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-7-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-5-11-3-2-8(6-12)4-9(11)10-7/h2-5,12H,6H2,1H3 |
InChI Key |
JOVIMXXVXZSQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)CO |
Origin of Product |
United States |
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